N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
CAS No.: 688774-41-6
Cat. No.: VC4923665
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688774-41-6 |
|---|---|
| Molecular Formula | C19H19N3O5 |
| Molecular Weight | 369.377 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |
| Standard InChI Key | UEPFTHCSOQSEKJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Introduction
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multi-step reactions using commercially available reagents. For example, compounds like N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide are synthesized through key steps that involve the formation of the quinazoline core and the attachment of the dimethoxyphenyl group. The chemical reactivity of these compounds can be attributed to the functional groups present in their structure, which are likely to participate in reactions such as nucleophilic substitutions and hydrogen bonding.
Biological Activities and Potential Applications
Compounds with tetrahydroquinazoline cores have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, similar compounds have shown promise in preliminary studies, though specific data on N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is not available. Interaction studies with biological targets are crucial for understanding how these compounds interact with enzymes or receptors, which could lead to applications in drug development.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume